Murolic acid

Description

Historical Context of Murolic Acid Discovery and Initial Characterization

This compound was first identified as a constituent of the crustose lichen Lecanora muralis. wikipedia.orgresearchgate.net This lichen is commonly found growing on rock surfaces worldwide. wikipedia.org Initial characterization of this compound, along with related compounds from lichens, involved extraction from the lichen thallus followed by extensive spectroscopic analysis. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy were crucial in elucidating its precise chemical structure and stereochemistry. researchgate.net These early investigations established it as a disubstituted α-methylene-γ-butyrolactone. researchgate.net

This compound within the Broader Context of Natural Products Chemistry

Natural products, the vast array of chemical compounds produced by living organisms, have long been a cornerstone of organic chemistry and drug discovery. nih.govbasicmedicalkey.comcaltech.edu this compound, as a secondary metabolite from a lichen, is a classic example of such a compound. researchgate.net Lichen-derived metabolites are known for their structural complexity and diverse biological activities. nih.gov Compounds like this compound are of significant interest because their chiral centers and functional groups make them crucial building blocks for asymmetric synthesis, a field of chemistry focused on creating specific stereoisomers of molecules. researchgate.net The unique γ-butyrolactone scaffold present in this compound is a feature found in many biologically significant molecules. acgpubs.org

Classification and Core Structural Features within the Paraconic Acid Family

This compound is classified as a paraconic acid. This family of compounds is defined by a core chemical structure known as a γ-butyrolactone, which is a five-membered ring containing an ester group (lactone). acgpubs.orgresearchgate.net Specifically, paraconic acids are 5-oxo-tetrahydro-3-furancarboxylic acids, featuring a carboxyl group at the C-3 position and typically a long alkyl chain at the C-5 position of the lactone ring. acgpubs.orgresearchgate.net

The defining features of this compound's structure are:

A γ-butyrolactone skeleton .

A carboxylic acid group at the C-3 position.

An alkyl side chain attached to the ring.

The relative stereochemical configuration of these substituents gives rise to a distinct set of paraconic acids. researchgate.net For instance, the absolute configuration of the secondary carbinol carbon in the side chain helps differentiate this compound from its enantiomer, protoconstipatic acid. researchgate.netacgpubs.org

Table 1: Comparison of this compound and Related Paraconic Acids

| Compound Name | Core Structure | Key Differentiating Feature | Natural Source Includes |

| This compound | Paraconic acid | Specific stereochemistry and alkyl chain | Lichens |

| Protoconstipatic acid | Paraconic acid | Enantiomer of this compound. researchgate.netacgpubs.org | Lichens researchgate.net |

| Nephrosterinic acid | Paraconic acid | Diastereomer of this compound | Lichens researchgate.net |

| Protolichesterinic acid | Paraconic acid | Differs in the length and structure of the alkyl side chain | Lichens, Fungi researchgate.netnih.gov |

Structure

3D Structure

Properties

CAS No. |

70579-58-7 |

|---|---|

Molecular Formula |

C21H36O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

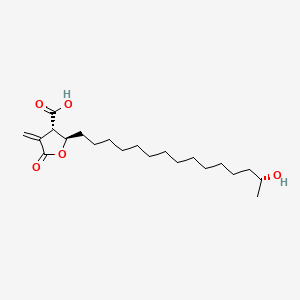

(2R,3S)-2-[(14R)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C21H36O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h16,18-19,22H,2-15H2,1H3,(H,23,24)/t16-,18-,19+/m1/s1 |

InChI Key |

UYUDMGMNHAKPEV-QRQLOZEOSA-N |

SMILES |

CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |

Isomeric SMILES |

C[C@H](CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O)O |

Other CAS No. |

70579-58-7 |

Synonyms |

allo-murolic acid murolic acid |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Natural Occurrence and Ecological Significance

The presence of murolic acid and its derivatives is a key chemotaxonomic marker in certain groups of organisms. While its precise ecological role is not fully elucidated, like many lichen secondary metabolites, it is presumed to play a role in chemical defense against herbivores or pathogens, or potentially in regulating the symbiotic relationship between the fungal and algal partners.

Lichens are the principal natural sources from which this compound has been isolated. Specific genera are notable for consistently producing this compound.

Ochrolechia spp. : Several species within this genus are well-documented producers of this compound. For instance, it is a common component in O. upsaliensis, O. szatalaensis, and O. farinacea. researchgate.net In some cases, it co-occurs with related fatty acids like neodihydrothis compound and other lichen substances such as variolaric acid and alectoronic acid. researchgate.netresearchgate.netbritishlichensociety.org.uk The presence of the this compound complex is considered a significant chemical characteristic for distinguishing between species within this genus. researchgate.net

Central Asian Lichens : Extracts from various unidentified lichens collected in Central Asia have proven to be a rich source of this compound and its derivatives. nih.govlatrobe.edu.au Research on these organisms has led to the isolation of not only this compound itself but also several novel glycosidic compounds where this compound acts as the aglycone (the non-sugar component). nih.govlatrobe.edu.aunih.gov These findings highlight the chemical diversity of lichens in this specific geographical region. nih.gov

Usnea spp. : The genus Usnea is renowned for producing a wide array of secondary metabolites, most famously usnic acid. nih.gov While usnic acid is the dominant compound, other acids are also present, and the chemical profile of Usnea species points to a metabolic capacity for producing complex organic acids, including those related to the class of compounds to which this compound belongs. nih.gov

Table 1: Documented Occurrence of this compound in Lichen Genera

| Genus | Species/Source | Associated Compounds | Reference(s) |

|---|---|---|---|

| Ochrolechia | O. upsaliensis, O. szatalaensis, O. farinacea | Neodihydrothis compound, Variolaric acid, Alectoronic acid | researchgate.net, researchgate.net, britishlichensociety.org.uk |

| Various | Central Asian Lichens | This compound glycosides, Protoconstipatic acid, Allo-murolic acid | nih.gov, nih.gov, latrobe.edu.au |

| Usnea | Genus-level association | Usnic acid, Diffractaic acid | nih.gov, nih.gov |

While lichens are the primary source, compounds structurally related to this compound, specifically paraconic acids which share the γ-butyrolactone core, have been identified in other biological systems. researchgate.net

Mosses and Fungi : Various secondary metabolites, including organic acids, are known to be produced by bryophytes (mosses) and fungi. nih.govnih.govmdpi.com Paraconic acid moieties, the fundamental structure of this compound, have been isolated from mosses and fungi, suggesting that the biosynthetic capability for creating these lactone rings is not exclusive to lichens. researchgate.net

Penicillium sp. : The fungal genus Penicillium is a well-known producer of a vast array of secondary metabolites, including numerous complex organic acids such as mycophenolic acid and penicillic acid. nih.govwikipedia.orgresearchgate.net The established metabolic diversity within this genus makes it a plausible, though less common, source for fatty acid-derived lactones like this compound or its close structural analogs. nih.govwikipedia.org

Putative Biosynthetic Pathways and Precursor Incorporation

The complete biosynthetic pathway for this compound has not been experimentally elucidated. However, based on its chemical structure—a long alkyl side chain attached to a γ-lactone ring—a putative pathway can be proposed by combining principles from fatty acid synthesis and known mechanisms of lactone formation.

The biosynthesis is thought to occur in two main stages: the formation of the fatty acid side chain and the subsequent formation of the γ-lactone ring.

Side Chain Elongation : The long C13 alkyl side chain of this compound is likely synthesized through a pathway analogous to that of other long-chain fatty acids. This process typically involves a Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS) system. nih.gov The biosynthesis would begin with a starter unit, such as acetyl-CoA, which is sequentially elongated by the addition of two-carbon units derived from malonyl-CoA. nih.govkegg.jp This iterative process of condensation, reduction, dehydration, and another reduction builds the saturated hydrocarbon chain to its required length.

γ-Lactone Ring Formation : The γ-lactone (a five-membered cyclic ester) is a common structural motif in natural products. researchgate.net Its formation typically proceeds from a corresponding γ-hydroxycarboxylic acid precursor. nih.govresearchgate.net It is hypothesized that a specific hydroxylation reaction occurs at the gamma (γ) carbon position of the elongated fatty acid chain. This γ-hydroxy acid intermediate then undergoes an intramolecular cyclization, or esterification, where the hydroxyl group attacks the carboxylic acid group, eliminating a molecule of water to form the stable five-membered lactone ring. nih.govyoutube.com

The proposed pathway would require several distinct classes of enzymes to catalyze the key transformations.

Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) : A multi-enzyme complex responsible for building the alkyl side chain from acetyl-CoA and malonyl-CoA precursors. nih.govkegg.jp

Hydroxylase : A specific monooxygenase or similar enzyme would be required to introduce the hydroxyl group at the γ-position of the fatty acid chain, creating the necessary precursor for cyclization.

Lactonase / Hydrolase : The final ring-closing step is likely catalyzed by an enzyme with lactonase or esterase activity. nih.govnih.gov In some biological systems, this cyclization can occur spontaneously under acidic conditions, but an enzymatic catalyst provides specificity and efficiency. nih.govresearchgate.net The enzyme would facilitate the intramolecular attack of the γ-hydroxyl group on the activated carboxyl group (likely as a CoA-ester), leading to the formation of the lactone ring. researchgate.net

Table 2: Hypothesized Enzymatic Components in this compound Biosynthesis

| Biosynthetic Step | Hypothesized Enzyme Class | Function | Reference(s) for Analogous Pathways |

|---|---|---|---|

| Side Chain Construction | Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) | Iterative elongation of the alkyl chain using acetyl-CoA and malonyl-CoA. | nih.gov, kegg.jp |

| Precursor Modification | Hydroxylase (e.g., Cytochrome P450) | Regiospecific introduction of a hydroxyl group at the γ-carbon. | youtube.com |

| Ring Formation | Lactonase or Hydrolase | Catalysis of intramolecular esterification to form the γ-lactone ring. | nih.gov, researchgate.net |

| Substrate Activation | CoA Ligase | Activation of the carboxylic acid group to facilitate subsequent reactions. | researchgate.net |

Isolation and Purification Methodologies for Research Purposes

Extraction Techniques from Natural Biological Matrices

The initial and critical step in isolating murolic acid is its efficient extraction from the lichen thalli. Lichens produce a diverse array of secondary metabolites, and the choice of extraction technique is pivotal in maximizing the yield of the target compound while minimizing co-extraction of undesirable substances. nih.govnih.gov

Solvent-based extraction is the most common method for obtaining secondary metabolites from lichens. scielo.br This solid-liquid extraction process relies on the principle of dissolving the target compounds from the dried and powdered lichen material into a suitable solvent. athabascau.ca The selection of the solvent is based on the polarity of this compound and its solubility characteristics.

Commonly employed solvents for lichen metabolites include acetone (B3395972) and methanol (B129727). nih.govresearchgate.net Acetone, for instance, is frequently used to rinse or macerate dried lichen thalli, effectively extracting a wide range of compounds, including organic acids. nih.govjapsonline.com The process typically involves soaking the pulverized lichen material in the solvent for an extended period, often 24 to 72 hours, sometimes with agitation to enhance the diffusion of metabolites into the solvent. nih.govjapsonline.com Methanol is another effective solvent used in a similar manner. researchgate.netijesrr.org The efficiency of the extraction is influenced by several factors, including the particle size of the lichen material, the solvent-to-solid ratio, the extraction time, and the temperature. nih.gov Following the extraction period, the solid lichen material is filtered off, and the solvent is evaporated under reduced pressure to yield a crude extract. nih.gov

Table 1: Comparison of Common Solvents for Lichen Metabolite Extraction This table is interactive. You can sort and filter the data.

To ensure the thorough extraction of intracellular metabolites, physical disruption of the lichen's cellular structures is essential. univ-rennes1.fr This is typically achieved by grinding or homogenizing the dried lichen thalli into a fine powder, which significantly increases the surface area available for solvent contact. univ-rennes1.frduke.edu

Following the initial solvent extraction, the resulting crude extract is a complex mixture. Sequential solvent partitioning, a form of liquid-liquid extraction, is employed to simplify this mixture. utwente.nl The crude extract is redissolved in a solvent (e.g., methanol/water) and is then sequentially washed with a series of immiscible solvents of increasing polarity. For instance, the solution might first be partitioned with a nonpolar solvent like hexane (B92381) to remove lipids and waxes. Subsequently, the aqueous layer is partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, which would extract this compound along with other compounds of similar polarity. iomcworld.com This process separates the initial extract into several fractions based on the differential solubility of its components, thereby enriching the concentration of this compound in one of the fractions and simplifying the subsequent purification steps. utwente.nl

Advanced Chromatographic Separation and Purification Strategies

Chromatography is indispensable for the final isolation of pure this compound from the enriched fractions obtained during extraction. The choice of chromatographic technique depends on the complexity of the fraction and the quantity of the target compound.

Column chromatography is a fundamental purification technique used for the large-scale separation of compounds from a mixture. orgchemboulder.comnih.gov It is commonly used to fractionate the crude lichen extract or the enriched fraction from solvent partitioning. nih.govbiotech-asia.org In this method, a glass column is packed with a solid adsorbent, the stationary phase, which is typically silica (B1680970) gel for the separation of moderately polar compounds like triterpenoid (B12794562) acids. youtube.comscholarsresearchlibrary.com

The enriched extract is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through the column. orgchemboulder.com Separation occurs because different components of the mixture have different affinities for the stationary phase and the mobile phase. youtube.com Compounds with a higher affinity for the stationary phase move down the column more slowly, while compounds with a lower affinity are eluted more quickly. orgchemboulder.com Often, a gradient elution is used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with a nonpolar solvent like hexane and gradually adding a more polar solvent like ethyl acetate). orgchemboulder.com This allows for the sequential elution of compounds with increasing polarity. The eluent is collected in numerous small fractions, which are then analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired this compound. orgsyn.org

Table 2: Example of a Gradient Elution System for Column Chromatography This table outlines a hypothetical solvent gradient for separating lichen acids.

High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and is often the final step in achieving a pure compound. sigmaaldrich.com It is particularly well-suited for the analysis and purification of organic acids. nih.govlcms.cz For the isolation of this compound, a preparative or semi-preparative reversed-phase HPLC system is typically used.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. lcms.cz A common mobile phase for separating organic acids consists of a mixture of water and an organic solvent like methanol or acetonitrile. nih.govijpsonline.com The mobile phase is often acidified with a small amount of an acid, such as acetic acid or phosphoric acid, to suppress the ionization of the carboxylic acid groups. lcms.cznih.gov This ensures that the compound is in its neutral form, leading to better retention and sharper, more symmetrical peaks. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. The eluent is monitored by a detector (commonly a UV detector), and the fraction corresponding to the this compound peak is collected. nih.gov

Table 3: Typical HPLC Parameters for the Separation of Organic Acids This table is interactive and provides example parameters for HPLC analysis.

This compound and its analogs can be present in lichens in very low quantities, making their isolation challenging. researchgate.net When dealing with such trace metabolites, specialized or scaled-down purification techniques are necessary. Preparative Thin-Layer Chromatography (pTLC) is one such method that can be effective for isolating small quantities of a compound. nih.gov

In pTLC, the mixed fraction is applied as a continuous band onto a thick-layer silica plate. The plate is then developed in a chamber with an appropriate solvent system, similar to analytical TLC. After development, the separated bands of compounds are visualized (often under UV light). The band corresponding to this compound is identified, carefully scraped from the glass plate, and the pure compound is then eluted from the collected silica by washing with a suitable polar solvent. This technique is advantageous for small-scale purifications where the high resolution of HPLC may not be required or when optimizing separation conditions before scaling up.

Structural Elucidation and Stereochemical Analysis

Comprehensive Spectroscopic Characterization Methods

A variety of spectroscopic methods have been instrumental in piecing together the molecular architecture of murolic acid. researchgate.netnih.gov

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in establishing the connectivity of atoms within the this compound molecule. researchgate.net The IUPAC name for this compound is (2R,3S)-2-[(14R)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid. nih.gov

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of hydrogen atoms. Key proton signals for this compound and related compounds have been assigned through detailed analysis.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. glycoscience.ru

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish adjacent proton relationships. unesp.brresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals with the carbon atoms to which they are directly attached, providing crucial C-H connectivity information. wikipedia.org

The comprehensive analysis of these NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the core structure of the γ-butyrolactone ring and the long alkyl side chain. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMQC Correlations |

| H-3 | 3.50 (t) | 14.2 (C-19) | H-4 | C-3 |

| H-4 | 1.66 (m), 1.88 (m) | - | H-3 | C-4 |

| H-9, H-12 | 2.01 (m) | - | - | C-9, C-12 |

| H-10, H-11 | 5.34 (m) | - | - | C-10, C-11 |

| CH₃ | 0.88 (t) | - | - | - |

| CH₂ | 1.27-1.32 (m) | - | - | - |

| COOCH₃ | 3.68 (s), 3.77 (s) | - | - | - |

| Data derived from studies on related compounds like ceriporic acid C. unmul.ac.id |

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are powerful tools for determining the molecular weight and elemental composition of a compound. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence. labmanager.cominnovareacademics.inmeasurlabs.com

For this compound, HRMS analysis confirms its molecular formula as C₂₁H₃₆O₅. nih.gov The fragmentation patterns observed in the mass spectrum provide further structural information, helping to identify key functional groups and structural motifs within the molecule. libretexts.orgncsu.edumatrixscience.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. researchgate.netnih.gov In this compound, characteristic IR absorption bands would be expected for the hydroxyl (-OH), carboxylic acid (C=O and O-H), and lactone (C=O) functional groups. researchgate.netnist.govvscht.cz The presence of a carbon-carbon double bond (C=C) in the α-methylene-γ-butyrolactone ring would also be evident. vscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. researchgate.netnih.gov The α,β-unsaturated carbonyl system of the α-methylene-γ-butyrolactone ring in this compound would exhibit a characteristic UV absorption maximum.

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Feature | Interpretation |

| HRMS | C₂₁H₃₆O₅ | Confirms molecular formula. nih.gov |

| IR | Bands for -OH, C=O (acid and lactone), C=C | Presence of hydroxyl, carboxylic acid, lactone, and alkene functional groups. researchgate.netnih.gov |

| UV-Vis | Absorption maximum for α,β-unsaturated carbonyl | Confirms the presence of the α-methylene-γ-butyrolactone system. researchgate.netnih.gov |

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules. researchgate.netnih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides information about the spatial arrangement of chromophores. The CD spectrum of this compound, particularly the Cotton effects associated with the lactone chromophore, is used to establish the absolute configuration of the stereocenters in the γ-butyrolactone ring. researchgate.net In some cases, the exciton (B1674681) chirality method can be applied to derivatives to determine the absolute configuration of specific stereocenters. columbia.edu

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization involves converting the molecule of interest into a known compound or a derivative that is easier to analyze. researchgate.net For instance, esterification of the carboxylic acid group or acetylation of the hydroxyl group can confirm the presence of these functionalities and facilitate analysis.

Chemical degradation involves breaking down the molecule into smaller, more easily identifiable fragments. researchgate.net For example, ozonolysis can be used to cleave double bonds and determine their position within the molecule. These classical chemical methods provide valuable corroborating evidence for the structure elucidated by spectroscopic means. researchgate.net Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can also provide insights into the stability of the molecule and its degradation pathways. medcraveonline.comacdlabs.comq1scientific.combiomedres.us

Determination of Absolute and Relative Stereochemistry

The final piece of the structural puzzle is the determination of the three-dimensional arrangement of atoms, known as stereochemistry. wikipedia.org this compound contains multiple stereocenters, leading to the possibility of several stereoisomers.

The relative stereochemistry, which describes the orientation of substituents relative to each other within the molecule, is often determined using NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY).

The absolute stereochemistry, which defines the actual R/S configuration of each chiral center, is typically established using a combination of methods. wikipedia.org As mentioned, Circular Dichroism is a primary tool for this purpose. researchgate.net Additionally, comparison of spectroscopic data and optical rotation with those of synthetic standards of known stereochemistry can unambiguously confirm the absolute configuration of the natural product. researchgate.net The Mosher method, which involves forming diastereomeric esters with a chiral reagent, can also be employed to determine the absolute configuration of stereogenic centers bearing hydroxyl groups. usm.edu

Through the application of these comprehensive analytical strategies, the structure of this compound has been unequivocally established as (2R,3S)-2-[(14R)-14-hydroxypentadecyl]-4-methylidene-5-oxooxolane-3-carboxylic acid. nih.gov

Total Synthesis and Synthetic Analogues

Strategic Approaches to the Total Synthesis of (+)-Murolic Acid

The first total synthesis of (+)-murolic acid has been achieved through a series of carefully designed chemical transformations researchgate.netresearchgate.net. These synthetic efforts highlight the importance of controlling stereochemistry and chemoselectivity at various stages of the synthesis.

Crucial to the successful synthesis of (+)-murolic acid are transformations that precisely control the formation of chiral centers and selectively react with specific functional groups. These include methods that establish multiple stereocenters with high fidelity, ensuring the correct three-dimensional arrangement of atoms researchgate.netresearchgate.netacsgcipr.org.

The Johnson-Claisen rearrangement, a type of bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement, plays a pivotal role in constructing the carbon skeleton of murolic acid bioinfopublication.orgwikipedia.orgnumberanalytics.com. This reaction involves the conversion of an allylic alcohol with an orthoester, catalyzed by a weak acid, to a γ,δ-unsaturated ester. This transformation is valuable for forming new carbon-carbon bonds and introducing specific stereochemical configurations bioinfopublication.orgwikipedia.orgnumberanalytics.com. In the synthesis of (+)-murolic acid, the orthoester Johnson-Claisen rearrangement has been employed to create key intermediates, often requiring high temperatures and extended reaction times, though advancements in microwave-assisted heating have improved reaction rates bioinfopublication.orgresearchgate.netwikipedia.org.

Establishing the correct stereochemistry of the multiple chiral centers in this compound is paramount. Asymmetric dihydroxylation, particularly the Sharpless asymmetric dihydroxylation, is a powerful method used to introduce vicinal diols with high enantioselectivity researchgate.netacsgcipr.org. This technique is instrumental in setting specific stereocenters early in the synthetic route, providing chiral building blocks for subsequent transformations researchgate.netacsgcipr.org.

Design and Chemical Synthesis of this compound Derivatives and Analogs

Beyond the total synthesis of the natural product, research has also explored the design and synthesis of this compound derivatives and analogues. This work aims to understand structure-activity relationships and potentially develop compounds with enhanced or modified biological properties rsc.orgrsc.orgnih.gov.

This compound and related compounds can exist as glycosides, where a saccharide moiety is attached to the aglycone nih.govoup.comresearchgate.net. Studies have identified and elucidated the structures of several new glycosides from lichens, which feature this compound, protoconstipatic acid, and allo-murolic acid as aglycones, linked to sugars such as glucose and apiose, rhamnose, xylose, or arabinose nih.govoup.comresearchgate.net. The synthesis of these glycosidic compounds involves forming the glycosidic linkage, which requires specific glycosylation methodologies.

Preparation of Derivatives with Modified γ-Butyrolactone Cores

The synthesis of this compound inherently involves the construction of its γ-butyrolactone core, which features an α-methylene group and a carboxylic acid at the C-3 position. The orthoester Johnson-Claisen rearrangement is a critical step in establishing the carbon framework for this core, leading to γ,δ-unsaturated esters that are precursors to the lactone ring. Subsequent transformations, such as oxidative cleavage and α-methylenation, complete the formation of the characteristic α-methylene-γ-butyrolactone moiety researchgate.netresearchgate.netbioinfopublication.org.

The synthesis of this compound analogs with modified γ-butyrolactone cores can be envisioned by altering these key steps. For instance, variations in the α-methylenation step could introduce different exocyclic groups or substituents at the C-4 position, leading to analogs with altered electronic or steric properties. Furthermore, other paraconic acids are known to possess a methyl group instead of a methylidene group at the C-4 position, suggesting that alternative cyclization or functionalization strategies could be employed to access such modified cores researchgate.net. The development of new catalytic methods for forming γ-butyrolactone rings or introducing specific functional groups at the C-3 and C-4 positions would be central to preparing a diverse array of this compound derivatives with modified lactone cores.

Synthesis of Alkyl Chain Modified Analogs

This compound is distinguished by its long, functionalized alkyl chain, typically a C14-hydroxypentadecyl group nih.gov. The synthetic routes to this compound incorporate this chain, often through coupling reactions with appropriately functionalized precursors. Paraconic acids, in general, are characterized by a variable-length alkyl chain attached to the lactone core researchgate.net.

The synthesis of this compound analogs with modified alkyl chains would primarily involve altering the components used to introduce this lipophilic tail. If the alkyl chain is appended via methods such as Grignard additions, Wittig reactions, or cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), employing starting materials with different alkyl chain lengths, degrees of unsaturation, or functional group placements would lead to novel analogs. For example, utilizing a precursor with a shorter or longer saturated or unsaturated alkyl chain, or one bearing different hydroxyl group positions or other functionalizations, would yield distinct this compound analogs. Research into the synthesis of various paraconic acids has demonstrated the feasibility of incorporating diverse alkyl chain structures, highlighting the flexibility of synthetic strategies in this area researchgate.netresearchgate.netresearchgate.net.

Compound Name List:

this compound

Mechanistic Studies of Biological Activities in Non Human Models

In Vitro and In Vivo (Animal) Antimicrobial Investigations

Lichens are known sources of diverse secondary metabolites with a wide range of pharmacological activities, including antimicrobial properties researchgate.netresearchgate.net. Murolic acid and its related compounds have been investigated for their efficacy against various microorganisms.

Antibacterial Activities and Potential Cellular Targets (e.g., MurA inhibition in bacteria)

Studies have indicated that certain derivatives of this compound exhibit activity against Gram-positive bacteria nih.gov. For instance, compound 16, a derivative of moronic acid (structurally related to this compound), demonstrated significant inhibition against Staphylococcus aureus (99.6% inhibition at 62.5 μM) and Enterococcus faecalis (85% inhibition at 250 μM) nih.gov. These findings suggest a potential for this compound derivatives to target bacterial pathways.

While specific studies directly linking this compound to the inhibition of the bacterial cell wall biosynthesis enzyme MurA are not extensively detailed in the provided search results, the broader context of MurA inhibition as a target for novel antibiotics is well-established nih.govrsc.orgresearchgate.net. Fosfomycin, a known MurA inhibitor, serves as a benchmark in this area nih.gov. Research into other natural products, such as terreic acid, has shown in vitro inactivation of MurA through covalent modification of Cys115, highlighting the enzyme as a viable target nih.gov.

Antifungal Properties and Associated Mechanisms

Lichens and their metabolites are recognized for their antifungal potential researchgate.netresearchgate.net. While specific mechanistic details for this compound's antifungal action are not explicitly detailed in the search results, general mechanisms for antifungal agents often involve targeting the cell membrane, cell wall synthesis, or essential metabolic pathways nih.govmdpi.comsioc-journal.cn. For example, Methylaervine, a β-carboline alkaloid, disrupts the cell membrane permeability and integrity of Candida albicans, interferes with redox homeostasis and DNA function, and inhibits biofilm formation and filamentation mdpi.com. Similarly, pyrazole-thiophene carboxamides have shown antifungal activity by inhibiting succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration sioc-journal.cn.

Antiviral Effects

This compound derivatives have demonstrated antiviral activity. For instance, certain amide derivatives of moronic and murolic acids showed moderate antiviral effects against HIV-1 and HSV-1 nih.gov. Compound 19 exhibited anti-HIV-1 activity with an EC50 of 57.0 ± 4.1 μM, while compounds 20 and 23 showed EC50 values of 17.8 ± 2.1 μM and 12.6 ± 0.82 μM, respectively, against HIV-1 nih.gov. These activities were assessed by measuring the inhibition of virus-induced cytopathic effects in MT-4 cells nih.gov. Natural products, including polyphenols like EGCG, have also shown broad-spectrum antiviral effects against viruses such as HCV, HIV, influenza, and Dengue virus, often by inhibiting viral entry or replication mdpi.com.

Cytotoxic and Antiproliferative Effects on Cell Lines (Non-Human Origin)

This compound and related compounds have been investigated for their cytotoxic and antiproliferative effects on various cell lines, predominantly of human origin in the provided literature. However, the general properties of lichen metabolites include antiproliferative and cytotoxic activities researchgate.netresearchgate.netmdpi.comdntb.gov.ua.

Analysis of Cell Growth Modulation and Apoptosis Induction Pathways

While direct studies on non-human cell lines are limited in the search results, research on related compounds and general mechanisms of apoptosis modulation provides context. For example, certain lichen-derived compounds have shown cytotoxic activity against human cancer cell lines, with some demonstrating moderate activity against MCF-7 cells (52.5% inhibition) researchgate.net. Natural compounds like curcumin (B1669340) are known to induce apoptosis in tumor cell lines by regulating signaling pathways such as NF-κB, TRAIL, PI3K/Akt, and JNK nih.govnih.gov. These pathways are involved in cell cycle arrest, inhibition of proliferation, and induction of programmed cell death nih.govnih.govmdpi.com. Apoptosis can be induced via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving caspase activation and DNA fragmentation mdpi.com.

Investigations into Molecular Interactions and Receptor Binding

The molecular interactions of compounds with cellular components are crucial for understanding their biological effects. While specific receptor binding data for this compound is not detailed, research on other natural products highlights various interaction mechanisms. For instance, uric acid crystals can directly engage cellular membranes, particularly cholesterol components, leading to lipid sorting and subsequent immune cell activation, a process that can occur independently of specific surface receptors nih.gov. Other microbial molecules can interact with human cells via specific receptors, such as pattern recognition receptors (PRRs), or through secreted molecules like cytokines frontiersin.orgnih.govfrontiersin.org. Some compounds exert their effects by binding to specific enzymes, such as the MurA enzyme in bacteria nih.govrsc.orgresearchgate.net or succinate dehydrogenase in fungi sioc-journal.cn.

Other Biologically Relevant Activities Explored in Research Models

Lichens and their secondary metabolites have been investigated for a range of biological effects. While this compound itself is a subject of interest, research often encompasses broader categories of lichen-derived compounds.

Antioxidant Mechanisms

Lichen metabolites, as a group, are known to exhibit antioxidant properties researchgate.net. These compounds can potentially scavenge free radicals and mitigate oxidative stress, which is implicated in various physiological processes and disease states. However, specific mechanistic studies detailing the antioxidant pathways of this compound in research models were not found in the provided literature. Research in this area often focuses on broader classes of lichen compounds or related molecules.

Anti-inflammatory Properties

Compounds derived from lichens have also demonstrated anti-inflammatory potential researchgate.net. These activities are often attributed to the modulation of inflammatory pathways. Nevertheless, specific research findings detailing the anti-inflammatory mechanisms of this compound in non-human models were not available in the provided search results. Studies on related compounds or different classes of lichen metabolites have indicated anti-inflammatory effects, but direct mechanistic insights for this compound remain limited in the reviewed literature.

Growth-Regulating Effects

Some lichen-derived compounds have shown cytotoxic activity against cancer cell lines, suggesting potential antiproliferative or growth-regulating effects researchgate.net. For instance, certain γ-lactone carboxylic acids, structurally related to lichen metabolites, have been evaluated for their cytotoxic activity, with some compounds exhibiting moderate effects against specific cancer cell lines researchgate.net. However, direct evidence or specific mechanisms for this compound's growth-regulating effects in research models were not identified in the provided literature.

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

This compound is structurally characterized as a disubstituted α-methylene-γ-butyrolactone researchgate.net. This structural class is recognized for its pharmacological capabilities and its utility as a versatile building block in chemical synthesis researchgate.net.

While it is generally understood that structural modifications in related natural products can lead to enhanced or altered biological activities researchgate.net, specific structure-activity relationship (SAR) studies detailing the effects of modifications on this compound or its derivatives were not found in the provided search results. Consequently, no specific data points are available to populate a data table illustrating the SAR of this compound and its derivatives. Research in SAR typically involves synthesizing a series of related compounds and evaluating their biological activities to identify key structural features responsible for efficacy.

Compound List:

this compound

Advanced Analytical Methods for Detection and Quantification in Research Contexts

Chromatographic-Mass Spectrometric Approaches for Complex Matrices

Chromatography coupled with mass spectrometry (MS) stands as the cornerstone for the analysis of murolic acid in complex biological samples. This hybrid technique combines the superior separation capabilities of chromatography with the sensitive and specific detection power of mass spectrometry, making it indispensable for identifying compounds within intricate mixtures like plant and lichen extracts smujo.idresearchgate.net.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the metabolomic analysis of natural products, offering high sensitivity and efficiency for detecting compounds like this compound smujo.id. In metabolomic studies, LC-MS is often preferred over Gas Chromatography-Mass Spectrometry (GC-MS) due to its superior speed and sensitivity, and its ability to handle a wider range of compound polarities with minimal sample preparation smujo.id.

This compound has been successfully identified in various plant and fungal species as part of broader metabolomic profiling efforts. For instance, LC-MS analysis of three medicinal plant species of the genus Selaginella detected this compound in Selaginella plana smujo.idresearchgate.net. Similarly, a metabolomic study of chili peppers (Capsicum annuum L.) identified this compound during the fruit development stages frontiersin.org. In the field of lichenology, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) profiling of the Malaysian lichen Parmotrema praesorediosum also putatively identified the presence of this compound researchgate.net.

The structural elucidation of this compound derivatives has also been heavily reliant on mass spectrometry. In a study on glycosidic compounds from Central Asian lichens, extensive spectroscopic analysis, including MS, was used to characterize novel glycosides where this compound served as the aglycone (the non-sugar component) nih.gov.

Table 1: Detection of this compound in Metabolomic Studies using LC-MS

| Species Studied | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Selaginella plana | LC-MS | This compound detected as part of the metabolite profile. | smujo.idresearchgate.net |

| Capsicum annuum L. | LC-MS | This compound identified as a metabolite during fruit development. | frontiersin.org |

| Parmotrema praesorediosum | HR-LCMS | Putative identification of this compound in lichen extract. | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for untargeted metabolite investigation nih.gov. Due to the carboxylic acid functional group, which imparts low volatility, this compound typically requires a derivatization step before GC-MS analysis. This chemical modification, often esterification, converts the non-volatile acid into a more volatile ester, allowing it to be analyzed by gas chromatography researchgate.net.

GC-MS has been effectively used to identify and quantify the relative content of this compound in plant extracts. In an untargeted metabolite screening of various Barleria species, GC-MS analysis of an extract from Barleria siamensis revealed that this compound was a major bioactive compound, constituting 15.91% of the identified components nih.gov. Similarly, GC-MS has been employed in the chemical analysis of lichen extracts. In a study of Parmotrema hypoleucinum, hexane (B92381) extracts were esterified with diazomethane to analyze compounds of lower polarity, a process suitable for fatty acids and related aliphatic compounds like this compound researchgate.net. This approach is crucial for creating a comprehensive profile of the secondary metabolites present in a sample researchgate.net.

Spectroscopic Quantification Techniques (e.g., UV-Vis, NMR-based)

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental for the structural elucidation and, in some cases, quantification of this compound.

NMR Spectroscopy is an unparalleled tool for determining the precise chemical structure of organic molecules. For this compound and its derivatives, 1D and 2D NMR experiments are essential for confirming the molecular skeleton and stereochemistry nih.govlatrobe.edu.au. The γ-lactone ring characteristic of this compound produces diagnostic signals in ¹³C NMR spectra, which aids in its identification nih.gov. While MS provides information on mass and fragmentation, NMR provides the definitive structural connectivity, making the combination of these techniques exceptionally powerful for identifying novel natural products researchgate.net.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is often used as a complementary technique in the analysis of natural products. As part of a comprehensive spectroscopic analysis, UV spectrophotometry was used alongside MS and NMR to elucidate the structures of novel glycosides of this compound isolated from lichens nih.gov. Furthermore, UV-Vis spectroscopy has been applied to monitor the release kinetics of encapsulated biocides, including this compound, from silica (B1680970) nanosystems designed for protective coatings on cultural heritage sites researchgate.net.

Method Development and Validation for Biological Sample Analysis in Preclinical Research

The development and validation of robust analytical methods are critical for the reliable quantification of this compound in biological samples for preclinical research. While no single published study focuses exclusively on the validation of a bioanalytical method for this compound, the principles of method development are evident in the numerous studies that successfully detect it.

A typical method development process involves:

Sample Preparation: Devising an efficient extraction protocol to isolate this compound from the sample matrix (e.g., plant tissue, lichen thallus, biological fluid). This may involve liquid-liquid extraction, solid-phase extraction, or simple solvent extraction followed by filtration frontiersin.orgresearchgate.net.

Chromatographic Separation: Optimizing the separation of this compound from other matrix components. For LC-MS, this involves selecting the appropriate column (e.g., C18) and mobile phase gradient kit.ac.jp. For GC-MS, it includes optimizing the temperature program after derivatization nih.gov.

Mass Spectrometric Detection: Fine-tuning the MS parameters, such as ionization mode (e.g., electrospray ionization - ESI) and fragmentation energies for MS/MS, to achieve maximum sensitivity and specificity for the target analyte kit.ac.jp.

Once developed, the method must be validated according to established guidelines to ensure its performance characteristics are suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: Ensuring the method can unequivocally detect this compound without interference from other components in the sample.

Linearity and Range: Demonstrating a direct proportionality between the instrument response and the concentration of this compound over a defined range.

Accuracy and Precision: Confirming that the measured concentrations are close to the true values (accuracy) and that repeated measurements yield similar results (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of this compound that can be reliably detected and quantified.

Stability: Assessing the stability of this compound in the biological matrix under different storage and handling conditions.

These validation steps ensure that the data generated are reliable and reproducible, which is a prerequisite for any preclinical or pharmacological investigation of this compound.

Future Research Trajectories and Applications in Chemical Biology

Elucidation of Complete Biosynthetic Pathways and Enzyme Characterization

A significant area for future research lies in fully characterizing the biosynthetic pathways responsible for murolic acid production in lichens. While it is known that this compound is produced by lichenized fungi, specifically within the Ostropomycetidae subclass mdpi.com, the precise enzymatic steps and genetic machinery involved remain largely unelucidated unmul.ac.id. Current hypotheses suggest that this compound, like other lichen-derived aromatic acids, originates from polyketide synthase (PKS) pathways . However, the specific PKS enzymes and accessory proteins that assemble the this compound scaffold require identification and characterization.

Future efforts should focus on:

Genomic and Transcriptomic Analysis: Investigating the genomes and transcriptomes of lichen symbionts known to produce this compound to identify candidate genes encoding PKS enzymes and other relevant biosynthetic machinery mdpi.com.

Enzyme Functional Studies: Expressing identified candidate genes in heterologous hosts to characterize the enzymatic activities and confirm their roles in the proposed biosynthetic route. This includes understanding how the specific structural features of this compound, such as its lactone ring and alkyl chains, are formed unmul.ac.id.

Metabolic Labeling: Employing stable isotope labeling techniques to trace the metabolic flow and confirm the proposed biosynthetic intermediates and pathways.

Understanding these pathways is crucial not only for the fundamental knowledge of fungal secondary metabolism but also for potential biotechnological applications, such as the heterologous expression of biosynthetic gene clusters to enable sustainable production mdpi.com.

Rational Design and Synthesis of Novel Scaffolds with Enhanced Bioactivity

This compound and its related paraconic acid analogs have demonstrated a range of interesting biological activities, including potential anticancer, antibiotic, antibacterial, antifungal, and antiviral properties researchgate.net. This inherent bioactivity provides a strong foundation for rational design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Drawing inspiration from successful structure-activity relationship (SAR) studies on other natural products like ursolic acid and oleanolic acid nih.govnih.govmdpi.com, future research could involve:

Targeted Structural Modifications: Systematically modifying specific regions of the this compound scaffold, such as its lactone ring, carboxylic acid group, or alkyl chains, to explore how these changes impact biological activity. For instance, modifications at the C-3 position of oleanolic acid derivatives were shown to influence topoisomerase inhibitory activity nih.gov.

Chiral Synthesis and Analogs: Given the importance of chirality in biological activity researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net, developing stereoselective synthetic routes to produce specific this compound stereoisomers and novel chiral analogs is a key area. The synthesis of paraconic acid analogs has been well-described, providing a basis for such endeavors researchgate.netresearchgate.net.

Bioactivity-Guided Derivatization: Utilizing bioactivity screening data to guide the design of new derivatives that target specific biological pathways or molecular targets, similar to how oleanolic acid derivatives were rationally designed to inhibit topoisomerases nih.gov.

Green Chemistry Approaches: Employing sustainable and efficient synthetic methodologies, including chemoenzymatic routes (discussed in Section 8.4), to synthesize these novel scaffolds.

These efforts aim to create compounds with superior therapeutic potential, potentially leading to new drug candidates for various diseases.

Application of this compound and Derivatives as Chemical Probes for Biological System Interrogation

Chemical probes are invaluable tools in chemical biology, enabling researchers to investigate complex biological mechanisms, validate drug targets, and visualize cellular processes researchgate.netmdpi.compromega.denih.govrsc.org. This compound, with its distinct structure and bioactivity, could be engineered into a valuable chemical probe.

Future research directions include:

Functionalization for Labeling: Synthesizing this compound derivatives that incorporate functional handles, such as fluorescent tags (e.g., fluorophores like coumarin (B35378) rsc.org), biotin (B1667282) tags, or clickable functional groups (alkynes, azides). These modifications would allow for the tracking and visualization of this compound or its interactions within biological systems nih.govrsc.orgnih.gov.

Target Identification and Validation: If this compound's precise molecular targets and mechanisms of action are elucidated, derivatives could be designed to selectively inhibit or activate these targets. This would enable the study of their roles in cellular pathways and disease states, akin to how N-acetyl muramic acid derivatives are used to probe bacterial cell wall biosynthesis nih.govnih.govnih.gov.

Affinity-Based Probes: Developing probes that can selectively bind to specific proteins or cellular components, facilitating their isolation and identification through techniques like affinity pull-downs or chemiluminescence. This requires high affinity and selectivity, critical criteria for effective chemical probes researchgate.netpromega.de.

Activity-Based Probes: Designing probes that covalently or irreversibly bind to active enzymes, allowing for the identification of enzyme substrates or the monitoring of enzyme activity in complex biological samples.

The development of such probes would significantly advance our understanding of the biological roles of this compound and its derivatives.

Development of Chemoenzymatic Synthetic Routes for this compound Analogs

Chemoenzymatic synthesis, which combines the selectivity and efficiency of enzymes with the versatility of chemical synthesis, offers a powerful approach for generating complex molecules like this compound analogs nih.govrsc.orgnih.govd-nb.info. This strategy can overcome limitations of purely chemical synthesis, such as low yields, poor stereoselectivity, or harsh reaction conditions.

Future research should explore:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can catalyze specific steps in the synthesis of this compound or its analogs. This could involve enzymes that form chiral centers, introduce specific functional groups, or perform regioselective modifications. For example, chemoenzymatic routes for N-acetyl muramic acid derivatives have utilized enzymes like MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate (B84403) uridylyl transferase (MurU) nih.govnih.gov.

One-Pot and Flow Chemistry: Developing one-pot chemoenzymatic reactions or continuous flow processes to improve efficiency, scalability, and reduce waste, similar to methods used for synthesizing sialic acid derivatives nih.govd-nb.info.

Biocatalytic Transformations: Utilizing enzymes for key transformations that are challenging for traditional organic chemistry, such as stereoselective oxidations, reductions, or glycosylations, which could be relevant for creating this compound derivatives with specific biological properties.

Integration with Chemical Steps: Strategically integrating enzymatic steps with chemical synthesis to build complex this compound scaffolds efficiently. This could involve using enzymes to create chiral building blocks that are then elaborated through chemical reactions, or vice versa.

Successful development of chemoenzymatic routes would provide access to a broader range of this compound analogs for biological evaluation and potential therapeutic development.

Advanced Computational Chemistry and In Silico Modeling Studies of this compound Interactions

Computational chemistry and in silico modeling are indispensable tools for understanding molecular interactions, predicting properties, and guiding experimental design in chemical biology and drug discovery bioisi.ptmdpi.comnih.govdiva-portal.org. Applying these advanced techniques to this compound can accelerate the discovery of its biological mechanisms and the design of optimized derivatives.

Key areas for computational investigation include:

Molecular Docking Studies: Predicting the binding modes and affinities of this compound and its potential derivatives to various biological targets (e.g., enzymes, receptors). This can help identify potential mechanisms of action and guide the design of more potent inhibitors or modulators nih.govfrontiersin.orgmdpi.com.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in complex biological environments (e.g., protein binding sites, cell membranes) to understand conformational changes, stability, and the energetics of interactions bioisi.ptfrontiersin.orgmdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the structures of this compound and its analogs to correlate structural features with biological activity, thereby predicting the activity of new, unsynthesized compounds.

ADMET and PBPK Modeling: Using computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as physiologically based pharmacokinetic (PBPK) profiles, to assess the drug-likeness and in vivo behavior of this compound derivatives frontiersin.orgnih.gov.

Quantum Mechanical (QM) Calculations: Employing QM methods for high-accuracy studies of electronic structure, reaction mechanisms, and specific non-covalent interactions that are critical for molecular recognition bioisi.ptnih.govdiva-portal.orgboku.ac.at.

These computational approaches will be instrumental in unraveling the molecular basis of this compound's bioactivity and in rationally designing next-generation compounds with tailored properties.

Compound List:

this compound

Paraconic acids

(+)-Murolic acid

Ursolic acid

Oleanolic acid

N-acetyl muramic acid (NAM)

Uridine diphosphate (B83284) N-acetyl muramic acid (UDP NAM)

Mycolic acids

Carbamic acid derivatives

Lichesterinic acid

(+)-Protolichesterinic acid

Neodihydrothis compound

Ethyl orsellinate

Prephenic acid

Hypoxyphenone

Orsellinic acid

β-Orcinol

Squamatic acid

Peristictic acid

Menegazziaic acid

Constictic acid

Norperistictic acid

Graphenone

Chaetomellic acid B anhydride (B1165640)

Ceriporic acid C

(+)-Nephrosteranic acid

(+)-Roccellaric acid

(+)-Methylenolactocin

(+)-Phaseolinic acid

SAM (S-adenosylmethionine) analogs

CMP-sialic acid derivatives

Quinazolin-4(3H)-one motifs

Homoserine lactone

Acyl-CoA desaturase (ACD)

Lipid II

Hyaluronic acid (HA)

Polycaprolactone (PCL)

Poly-lactic acid (PLA)

Polydopamine (PDA)

4-methoxycinnamic acid (MCA)

Chitosan nanoparticles (nCS)

Q & A

Q. What are the primary natural sources of Murolic acid, and what methods are used for its extraction and purification?

this compound is predominantly isolated from lichens, such as Ochrolechia bahusiensis and other Ochrolechia species, which grow on bark substrates like Alnus glutinosa and Sorbus aucuparia . Extraction typically involves solvent-based techniques (e.g., methanol or acetone) followed by chromatographic purification (e.g., column chromatography or HPLC). Lichen thalli are homogenized, and non-polar contaminants are removed via sequential solvent partitioning. Structural confirmation requires spectroscopic validation (e.g., NMR, MS) to distinguish this compound from co-occurring lichen acids like lecanoric or gyrophoric acids .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

Key methods include:

- Spectroscopy : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for elucidating molecular weight, functional groups, and stereochemistry.

- Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment and differentiation from biosynthetically related compounds (e.g., dehydroconstipatic acid) .

- Comparative analysis : Cross-referencing spectral data with standardized databases or prior studies to confirm identity, as lichen extracts often contain structurally similar metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity results (e.g., antimicrobial or antioxidant effects) often arise from:

- Extraction variability : Differences in solvent polarity, temperature, or lichen subspecies can alter metabolite profiles. Standardized protocols for lichen collection and extraction are critical .

- Assay conditions : Bioactivity assays should include positive controls (e.g., ascorbic acid for antioxidant studies) and account for solvent interference.

- Data normalization : Express results relative to this compound concentration (e.g., µg/mL) rather than crude extract weight. Systematic reviews and meta-analyses are recommended to reconcile conflicting findings .

Q. What is the current understanding of this compound’s biosynthesis in lichens, and what are the key challenges in elucidating its pathway?

this compound is hypothesized to originate from polyketide synthase (PKS) pathways, similar to other lichen-derived aromatic acids. Challenges include:

- Gene annotation : Lichen symbionts (fungi and algae) complicate genomic studies, as PKS genes may reside in the fungal partner.

- Isotopic labeling : Tracing precursor incorporation (e.g., acetate or malonate) in slow-growing lichens is technically demanding.

- Biosynthetic intermediates : Co-occurrence of structurally related compounds (e.g., norargopsin) suggests shared precursors, but in vivo validation is lacking .

Q. How do environmental factors influence the production of this compound in lichens, and what experimental designs are optimal for such studies?

Environmental stressors (e.g., UV exposure, pH, nutrient availability) can modulate metabolite synthesis. Recommended approaches include:

- Controlled growth experiments : Cultivate lichens under varying conditions (e.g., light intensity, temperature) and quantify this compound via HPLC-MS .

- Field studies : Compare metabolite profiles across geographically distinct populations to correlate environmental parameters (e.g., altitude, pollution) with production levels.

- Multi-omics integration : Combine transcriptomic data (to assess PKS expression) with metabolomic profiling for mechanistic insights .

Methodological Recommendations

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures, including solvent systems, chromatographic gradients, and spectroscopic parameters .

- Ethical sourcing : Document lichen collection locations and obtain permits to comply with biodiversity regulations .

- Collaborative workflows : Partner with taxonomists for species verification and chemists for structural validation to minimize misidentification risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.